Isopropyl benzoate

Catalog No.
S530945
CAS No.
939-48-0
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl benzoate

CAS Number

939-48-0

Product Name

Isopropyl benzoate

IUPAC Name

propan-2-yl benzoate

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

FEXQDZTYJVXMOS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Isopropyl benzoate; AI3-01132; AI3 01132; AI301132

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1

The exact mass of the compound Isopropyl benzoate is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent

Due to its nonpolar nature and ability to dissolve various organic compounds, isopropyl benzoate serves as a suitable solvent in scientific research. Researchers utilize it in:

  • Extraction processes: Isopropyl benzoate can extract organic molecules from biological samples like tissues or plants for further analysis [].
  • Crystallization: It can aid in the crystallization of certain compounds, facilitating their purification and characterization.

Plasticizer

Isopropyl benzoate's ability to modify the physical properties of polymers makes it a useful plasticizer in research. By incorporating it into polymers, researchers can:

  • Increase flexibility: Isopropyl benzoate can enhance the flexibility of certain polymers, making them more workable for specific applications [].
  • Tailor mechanical properties: The addition of isopropyl benzoate allows researchers to adjust the mechanical properties of polymers for specific research needs [].

Insect Repellent Studies

Isopropyl benzoate exhibits insect repellent properties, making it a valuable research tool in studies related to insect behavior and control. Researchers use it to:

  • Evaluate repellent efficacy: By comparing insect responses to isopropyl benzoate with other repellents or controls, researchers assess the effectiveness of different repellent formulations [].
  • Understand insect olfaction: Studies employing isopropyl benzoate can provide insights into the olfactory responses of insects to specific compounds.

Isopropyl benzoate is a colorless liquid with a density of approximately 1.0 g/cm³. It has a boiling point of around 106.5 °C at standard atmospheric pressure and is soluble in organic solvents such as acetone and ether, but insoluble in water . The compound's structure includes an aromatic ring derived from benzoic acid, contributing to its unique properties and applications.

Isopropyl benzoate's mechanism of action depends on its application.

  • Flavoring agent: It interacts with olfactory receptors in the nose, triggering the perception of its characteristic fruity-floral odor.
  • Solvent: Dissolves other nonpolar compounds due to its own nonpolar character.
  • Skin irritation: May cause mild skin irritation upon prolonged contact [].
  • Eye irritation: May cause eye irritation upon contact.
  • Flammability: Combustible liquid with a flash point of 93 °C [].

Precautions:

  • Handle with gloves and eye protection to avoid skin and eye contact.
  • Ensure proper ventilation when working with Isopropyl benzoate [].
Typical of esters, including hydrolysis, transesterification, and esterification. For example:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl benzoate can be hydrolyzed back into benzoic acid and isopropanol.
  • Transesterification: It can react with other alcohols to form different esters. For instance:
    text
    Isopropyl Benzoate + Methanol → Methyl Benzoate + Isopropyl Alcohol
  • Esterification: It can be synthesized from the reaction between benzoyl chloride and isopropanol .

Isopropyl benzoate exhibits antimicrobial properties, making it effective against various bacteria and fungi. It has been shown to inhibit cytochrome P450 enzymes in vitro, which may lead to significant drug interactions with medications metabolized by these enzymes, such as carbamazepine and phenytoin . Additionally, it acts as an inducer for the biosynthesis of phloroglucinol in certain bacterial strains like Escherichia coli.

The synthesis of isopropyl benzoate can be accomplished through several methods:

  • Esterification: The reaction between benzoic acid and isopropanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields isopropyl benzoate.
  • Acylation: Reacting benzoyl chloride with isopropanol also produces isopropyl benzoate .
  • Transesterification: Isopropyl alcohol can be reacted with other benzoates to form isopropyl benzoate under catalytic conditions.

Isopropyl benzoate has diverse applications across various industries:

  • Cosmetics: Used as a preservative and fragrance enhancer in cosmetic formulations due to its antimicrobial properties .
  • Pharmaceuticals: Serves as a solvent for drugs and a potential drug formulation component.
  • Industrial Uses: Acts as a plasticizer and solvent in the manufacturing of plastics and coatings.

Research indicates that isopropyl benzoate can interact with various biological systems. Its inhibition of cytochrome P450 enzymes suggests potential implications for drug metabolism, which warrants caution when used alongside other medications . Furthermore, its hydrophobic nature allows it to bind effectively to cell membranes, leading to bacterial cell death.

Isopropyl benzoate shares similarities with other esters derived from benzoic acid. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Ethyl BenzoateC₉H₁₀O₂Lower boiling point; used in flavoring
Methyl BenzoateC₈H₈O₂Commonly used as a solvent
Benzyl BenzoateC₁₁H₁₂O₂Used as a fragrance fixative
Butyl BenzoateC₁₁H₁₄O₂Higher viscosity; used in industrial applications

Uniqueness of Isopropyl Benzoate

Isopropyl benzoate's unique properties stem from its specific structure that allows for effective solubility in organic solvents while maintaining antimicrobial activity. Its ability to inhibit cytochrome P450 enzymes distinguishes it from other similar compounds, highlighting its relevance in pharmacological studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

colourless oily liquid with a heavy, sweet, fruity-floral odou

XLogP3

3.2

Exact Mass

164.0837

Boiling Point

216.0 °C

Density

d1515 1.02
1.005-1.011

LogP

3.18 (LogP)
3.18

Appearance

Solid powder

Melting Point

64.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Q2618834N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 532 of 552 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

3.47e-04 mmHg

Other CAS

939-48-0

Wikipedia

Isopropyl benzoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Benzoic acid, 1-methylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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